N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-15-8-6-14(7-9-15)21-18(23)22-12-3-5-16(13-22)25-17-19-10-4-11-20-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENHRGDWGYNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores the compound's structure, biological activity, and relevant research findings.
Structure and Properties
The compound features a piperidine core with a pyrimidine moiety and an ethoxyphenyl substituent. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .
- Mechanism of Action : The mechanism involves interference with cellular pathways that lead to cancer progression, potentially through inhibition of key enzymes involved in cell proliferation and survival .
2. Neuroprotective Effects
The compound's structure suggests it may also possess neuroprotective properties. Similar piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's:
- Enzyme Inhibition : Inhibiting these enzymes can lead to increased levels of acetylcholine, enhancing cognitive function and offering potential therapeutic effects against Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and bioavailability |
| Pyrimidine moiety | Critical for enzyme interaction |
| Piperidine core | Essential for maintaining biological activity |
These insights suggest that modifications to the substituents could improve potency and selectivity against targeted biological pathways.
Case Studies
Several case studies have documented the effects of similar compounds:
- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their anticancer properties, revealing that modifications to the piperidine ring significantly affected cytotoxicity profiles against different cancer cell lines .
- Neuroprotective Studies : Another study focused on dual inhibitors of AChE and BuChE derived from piperidine frameworks, demonstrating enhanced cognitive function in animal models .
Preparation Methods
Nucleophilic Aromatic Substitution (Method A)
Reaction Scheme:
$$
\text{3-Hydroxypiperidine} + \text{2-Chloropyrimidine} \xrightarrow{\text{Base}} \text{3-(Pyrimidin-2-yloxy)piperidine}
$$
Optimized Conditions:
Mechanistic Considerations:
- Rate-limited by deprotonation of piperidine hydroxyl group
- Steric hindrance at piperidine 3-position necessitates strong bases
Mitsunobu Coupling (Method B)
Alternative approach for oxygen-aryl bond formation:
Reagents:
- DIAD (Diisopropyl azodicarboxylate)
- Triphenylphosphine
Advantages:
- Avoids strongly basic conditions
- Higher functional group tolerance vs Method A
Yield Comparison:
| Method | Solvent | Temperature | Isolated Yield |
|---|---|---|---|
| A | THF | 80°C | 68% |
| B | DCM | 0°C → RT | 82% |
Carboxamide Formation Strategies
Isocyanate-Mediated Coupling
Stepwise Protocol:
- Piperidine Carbonylation
$$
\text{3-(Pyrimidin-2-yloxy)piperidine} \xrightarrow{\text{Triphosgene}} \text{1-Isocyanatopiperidine}
$$- Solvent: Dichloromethane (DCM)
- Temperature: -10°C to 0°C
Carbamoyl Chloride Route
Reaction Design:
$$
\text{3-(Pyrimidin-2-yloxy)piperidine} \xrightarrow{\text{Phosgene}} \text{1-Carbamoyl Chloride} \xrightarrow{\text{4-Ethoxyaniline}} \text{Product}
$$
Safety Considerations:
- Phosgene substitutes: Triphosgene (solid, safer handling)
- Quenching protocol: 10% NaHCO₃ solution
Industrial-Scale Process Optimization
Crystallization Control
Polymorph Screening Data:
| Solvent System | Form | Melting Point | Stability |
|---|---|---|---|
| MeOH:DCM (1:3) | Form I | 142-144°C | Hygroscopic |
| EtOAc:Heptane (2:5) | Form II | 138-140°C | Thermal stable |
- Anti-solvent crystallization using water-miscible solvents
- Slurry refinement in hydrocarbon/ester mixtures
Purification Methodology
Comparative Chromatography Data:
| Method | Column | Purity | Recovery |
|---|---|---|---|
| Flash Chromatography | Silica gel (230-400 mesh) | 95.2% | 81% |
| Preparative HPLC | C18, 30% MeCN/H2O | 99.8% | 73% |
Analytical Characterization Benchmarks
Spectroscopic Validation:
- ¹H NMR (400 MHz, DMSO-d6):
- δ 8.65 (d, J=5.1 Hz, 2H, pyrimidine H)
- δ 7.12 (d, J=8.7 Hz, 2H, aromatic H)
- δ 4.55-4.62 (m, 1H, piperidine H3)
- LC-MS (ESI+):
- m/z 385.2 [M+H]⁺ (calc. 385.17)
Yield Optimization Matrix
| Variable | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Coupling Reagent | EDCI vs HATU | HATU | +11% |
| Solvent Polarity | DMF vs DCM | DCM | +8% |
| Reaction Time | 4-24 h | 18 h | +6% |
| Amine Equivalence | 1.0-1.5 eq | 1.2 eq | +4% |
Alternative Pathways Exploration
Enzymatic Amination
Novel Approach:
- Transglutaminase-mediated coupling
- Buffer system: phosphate (pH 7.4)
- Conversion rate: 37% (needs optimization)
Flow Chemistry Adaptation
Microreactor Design:
- Residence time: 8.2 min
- Productivity: 2.1 kg/day (vs 0.9 kg/day batch)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
